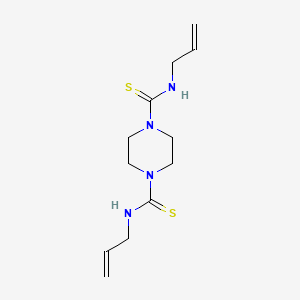

Piperazine-1,4-dicarbothioic acid bis-allylamide

Description

Contextualization of Piperazine-Containing Chemical Entities

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast number of biologically active compounds and approved drugs is a testament to its favorable physicochemical properties. The piperazine moiety can influence a molecule's solubility, basicity, and conformational flexibility, all of which are critical for its pharmacokinetic and pharmacodynamic profiles.

The presence of two nitrogen atoms allows for di-substitution, enabling the piperazine ring to act as a versatile linker or scaffold to which various pharmacophores can be attached. This adaptability has led to the development of piperazine-containing drugs with a wide range of therapeutic applications, including anticancer, antipsychotic, antidepressant, antihistaminic, and anti-infective agents.

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold

| Drug Name | Therapeutic Class |

| Imatinib | Anticancer |

| Aripiprazole | Antipsychotic |

| Cetirizine | Antihistamine |

| Sildenafil | Erectile Dysfunction |

Significance of Thiocarbamide and Allylamide Functionalities in Chemical Science

The thiocarbamide, or thiourea (B124793), functionality is an important structural motif in both medicinal and materials chemistry. It is a sulfur analog of urea (B33335) where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the electronic and hydrogen-bonding properties of the molecule. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. They also serve as versatile intermediates in the synthesis of various heterocyclic compounds.

The allylamide functionality, characterized by the presence of an allyl group attached to a nitrogen atom of an amide or, in this case, a thioamide, introduces a reactive site into the molecule. The double bond of the allyl group can participate in a variety of chemical transformations, such as additions, oxidations, and transition metal-catalyzed cross-coupling reactions. In medicinal chemistry, the incorporation of an allyl group can influence the metabolic stability and biological activity of a compound. For instance, allylamine (B125299) derivatives are a known class of antifungal agents.

Overview of Synthetic Challenges and Opportunities in Piperazine-1,4-dicarbothioic Acid Bis-allylamide Chemistry

While specific literature on the synthesis of this compound is scarce, its synthesis can be logically inferred from established chemical principles. A primary synthetic route would likely involve the reaction of piperazine with two equivalents of allyl isothiocyanate. This reaction is a nucleophilic addition of the secondary amine groups of piperazine to the electrophilic carbon atom of the isothiocyanate.

General Synthetic Scheme:

Potential Synthetic Challenges:

Reaction Control: Ensuring the disubstituted product is formed exclusively, without significant formation of the monosubstituted intermediate. This can typically be controlled by stoichiometry.

Purification: Separating the desired product from any unreacted starting materials or byproducts.

Stability: The stability of the thiocarbamide and allylamide functionalities under various reaction conditions needs to be considered.

Synthetic Opportunities:

Multicomponent Reactions: The development of one-pot, multicomponent reactions could provide a more efficient and atom-economical route to this and related compounds. nih.gov

Diverse Derivatives: The synthetic methodology can be readily adapted to produce a library of analogous compounds by varying the starting piperazine derivative or the isothiocyanate.

Historical Trajectories and Emerging Research Trends for Analogous Compounds

The historical development of compounds related to this compound can be traced through the independent evolution of research on piperazine derivatives and thiourea-containing compounds. The discovery of the therapeutic potential of piperazine as an anthelmintic in the mid-20th century spurred extensive research into its derivatives.

Similarly, thiourea and its derivatives have a long history in medicinal chemistry, with some of the earliest synthetic antibacterial drugs featuring this moiety. ambeed.com The study of dithiocarbamates, which are structurally related to the "dicarbothioic acid" part of the target molecule, has also been extensive, with applications ranging from agriculture to medicine. nih.gov

Emerging Research Trends:

Hybrid Molecules: There is a growing interest in the design and synthesis of hybrid molecules that combine two or more pharmacologically active scaffolds to achieve synergistic or multi-target effects. Compounds like this compound, which combine the piperazine and thiocarbamide motifs, fit well within this trend.

Antimicrobial and Anticancer Agents: Research into novel piperazine-dithiocarbamate derivatives has shown promising antibacterial and antifungal activities. researchgate.net Given the known biological activities of both the piperazine and thiourea/dithiocarbamate (B8719985) moieties, it is plausible that this compound and its analogs could be explored for similar applications.

Materials Science: The ability of thiourea and dithiocarbamate groups to coordinate with metal ions opens up possibilities for the use of these compounds as ligands in coordination chemistry and materials science, for example, in the synthesis of metal-organic frameworks (MOFs) or as corrosion inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-bis(prop-2-enyl)piperazine-1,4-dicarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4S2/c1-3-5-13-11(17)15-7-9-16(10-8-15)12(18)14-6-4-2/h3-4H,1-2,5-10H2,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRETVDAXCHDWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N1CCN(CC1)C(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970178 | |

| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54830-18-1 | |

| Record name | NSC37243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine 1,4 Dicarbothioic Acid Bis Allylamide

Retrosynthetic Analysis and Precursor Identification for Target Compound

A retrosynthetic analysis of the target compound, Piperazine-1,4-dicarbothioic acid bis-allylamide, provides a logical pathway for identifying the essential precursors. The analysis primarily involves the disconnection of the thiocarbamide bonds.

The most logical disconnection points are the C-N bonds between the piperazine (B1678402) nitrogen atoms and the thiocarbonyl carbons. This bond cleavage is characteristic of a nucleophilic addition of an amine to an isothiocyanate.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis identifies two primary precursors:

Piperazine: A commercially available six-membered heterocyclic compound containing two secondary amine groups at opposite positions.

Allyl isothiocyanate: An organosulfur compound that serves as the source for both the allyl group and the thiocarbonyl moiety.

An alternative, albeit more complex, disconnection could involve breaking the bond between the thiocarbonyl carbon and the allylamine (B125299) nitrogen. This would suggest a synthesis route starting from piperazine and a thiocarbonylating agent (like thiophosgene (B130339) or carbon disulfide) to form a piperazine-1,4-bis(thiocarbonyl) intermediate, which would then react with allylamine. However, the direct route using allyl isothiocyanate is significantly more efficient and atom-economical.

Development of Core Piperazine Scaffold Synthesis

While piperazine itself is readily available, understanding the synthesis of its 1,4-disubstituted derivatives is crucial for developing analogues of the target compound. The piperazine scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes. rsc.orgrsc.org

The synthesis of 1,4-disubstituted piperazines can be achieved through various methods, which can be broadly categorized into building the ring system or functionalizing a pre-existing piperazine molecule.

Stepwise Nucleophilic Substitution: This is a classic and widely used strategy that involves the sequential reaction of piperazine with electrophiles. researchgate.net To achieve different substituents on each nitrogen, a mono-protected piperazine (e.g., N-Boc-piperazine) is often used. The first substituent is introduced, followed by deprotection and the addition of the second substituent. For symmetrically substituted piperazines, like the precursor to the target compound, piperazine can be reacted directly with two equivalents of an electrophile.

Transition-Metal-Catalyzed C-N Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of piperazine with aryl or heteroaryl halides, providing access to a wide range of N-aryl piperazine derivatives. nih.gov While not directly applicable to the allyl sidechains of the target molecule, this method is fundamental in creating diverse piperazine-based structures.

Ring-Opening of DABCO: An alternative methodology involves the in situ formation of bicyclic quaternary ammonium (B1175870) salts from 1,4-diazabicyclo[2.2.2]octane (DABCO) and various electrophilic activators. researchgate.netresearchgate.net These reactive intermediates can be intercepted by nucleophiles, leading to the cleavage of a C-N bond and the formation of N-substituted piperazine derivatives. researchgate.net

Reductive Amination: This method involves the reaction of a diketone or a dialdehyde (B1249045) with a primary amine, followed by a reduction step to form the piperazine ring. Alternatively, reductive amination on piperazine itself can introduce N-alkyl groups. nih.gov

Ring Formation from Acyclic Precursors: The piperazine ring can be constructed from acyclic precursors. For instance, reacting an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or diethanolamine (B148213) can build the piperazine ring onto an aryl moiety. nih.govmdpi.com Another approach involves the double Michael addition of primary amines to nitrosoalkenes, followed by a reductive cyclization. researchgate.net

| Method | Typical Reactants | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Piperazine, Alkyl/Aryl Halides | Versatile, straightforward for symmetrical substitution. Requires protecting groups for unsymmetrical products. | researchgate.net |

| Buchwald-Hartwig Amination | Piperazine, Aryl Halides, Pd-catalyst | Excellent for N-aryl derivatives. Requires catalyst and specific ligands. | nih.gov |

| Ring-Opening of DABCO | DABCO, Electrophiles, Nucleophiles | Forms N-ethyl piperazine derivatives. Avoids handling piperazine directly. | researchgate.netresearchgate.net |

| Ring Formation from Acyclics | Anilines, Bis(2-haloethyl)amines | Builds the piperazine ring onto a pre-existing fragment. Often requires harsh conditions. | nih.govmdpi.com |

Achieving selective functionalization is key when unsymmetrical 1,4-disubstituted piperazines are desired. For the symmetrical target compound, this is less critical, but the principles are fundamental to piperazine chemistry.

The primary strategy for selective functionalization involves the use of protecting groups. The most common is the tert-butyloxycarbonyl (Boc) group.

Mono-protection: Piperazine reacts with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-Boc-piperazine.

First Functionalization: The free secondary amine can then be functionalized via alkylation, acylation, or other N-functionalization reactions.

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid).

Second Functionalization: The newly freed secondary amine can then be reacted with a different electrophile to yield an unsymmetrically 1,4-disubstituted piperazine.

Other methods for selective functionalization rely on modulating the reactivity of the nitrogen atoms. For example, after the first substitution, the electronic properties of the remaining secondary amine are altered, which can influence its reactivity in subsequent steps.

Integration of Allylamide Moieties

The defining structural feature of the target molecule is the presence of two allylamide groups attached to the piperazine ring via carbothioic acid linkages. The formation of these thioamide bonds is a critical step in the synthesis, typically achieved through reactions with allylamine.

Amidation and Thioamidation Reactions with Allylamine

The synthesis generally begins with the formation of a piperazine-1,4-dicarbothioate salt. This is commonly achieved by reacting piperazine with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like ethanol (B145695). iosrjournals.org This "one-pot" synthesis approach is efficient for creating the dithiocarbamate (B8719985) precursor. nih.gov

Once the piperazine-1,4-dithiocarbamate intermediate is formed, the next crucial step is the thioamidation with allylamine. While direct thioamidation of a dithiocarbamic acid salt with an amine can be challenging, a common strategy involves converting the dithiocarbamate into a more reactive intermediate. One such method involves reaction with an activating agent to form a transient species that is readily attacked by allylamine.

Alternatively, a multi-component reaction (MCR) approach can be employed. MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. nih.gov A plausible MCR route for the target compound would involve the reaction of piperazine, carbon disulfide, and allylamine, potentially mediated by a coupling agent or catalyst to facilitate the C-N bond formation of the thioamide.

Control of Stereochemistry and Regioselectivity

For the synthesis of this compound from the parent piperazine, issues of stereochemistry and regioselectivity are minimal.

Regioselectivity: Piperazine is a symmetrical molecule with two equivalent secondary amine groups at the 1 and 4 positions. The reaction with carbon disulfide and subsequently with allylamine will occur at both nitrogen atoms, leading directly to the desired 1,4-disubstituted product. There are no other competing reaction sites on the piperazine ring, ensuring high regioselectivity.

Stereochemistry: The parent piperazine ring is achiral. Unless substituted piperazines with pre-existing chiral centers are used as starting materials, the final product will also be achiral. The planarity of the thioamide bond does not introduce stereoisomerism in this symmetrical context. Therefore, controlling stereochemistry is not a primary concern in this specific synthesis.

Optimization of Synthetic Pathways for Yield and Purity

Optimizing the synthesis is crucial for maximizing product output and minimizing impurities, which is particularly important for potential industrial applications. Key factors include solvent choice, reaction kinetics, and scalability. researchgate.net

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence reaction rates and yields. For the initial formation of the dithiocarbamate, alcoholic solvents like ethanol are often used. iosrjournals.org Subsequent thioamidation steps may benefit from aprotic polar solvents that can solvate intermediates without interfering with the nucleophilic amine.

Reaction kinetics, including temperature and reaction time, are critical parameters to control. The formation of dithiocarbamates from amines and carbon disulfide is typically a rapid reaction performed at low to ambient temperatures to minimize side reactions. nih.gov The subsequent amidation step might require heating to overcome the activation energy for the formation of the thioamide bond.

Below is a table summarizing typical parameters that are optimized for dithiocarbamate synthesis, which are analogous to the synthesis of the target compound.

| Parameter | Condition | Effect on Yield/Purity | Reference |

| Temperature | 30 - 50 °C | Lower temperatures can decrease yield, while excessively high temperatures may lead to decomposition. An optimal temperature of 50°C was found for a related zinc dithiocarbamate synthesis. | researchgate.net |

| Reaction Time | 30 min - 5 hours | Insufficient time leads to incomplete reaction. Prolonged times may not significantly increase yield and can lead to side products. | researchgate.netgoogle.com |

| Solvent | Ethanol, Water, Methanol (B129727), THF | Solvent choice affects reactant solubility and reaction rate. Water can mediate greener syntheses without external energy input. | organic-chemistry.orgresearchgate.net |

| Catalyst | None / Acid or Base | Many dithiocarbamate syntheses proceed without a catalyst. organic-chemistry.org However, bases are used to deprotonate the amine, and acids can catalyze subsequent steps. | nih.gov |

Scale-Up Considerations and Process Intensification

Transitioning a synthesis from a laboratory scale to an industrial scale introduces challenges related to heat and mass transfer, reagent addition, and product isolation. For the synthesis of this compound, a one-pot or telescoped synthesis, where intermediates are not isolated, would be advantageous for large-scale production by reducing unit operations.

Process intensification techniques, such as using continuous flow reactors, can offer significant advantages over traditional batch processing. Flow chemistry provides superior control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and potentially higher yields. Microwave-assisted synthesis is another method for process intensification, often dramatically reducing reaction times from hours to minutes. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles aims to make chemical processes more environmentally benign. Several strategies can be applied to the synthesis of the target molecule.

Atom Economy: Multi-component reactions (MCRs) are inherently atom-economical as they incorporate all or most of the atoms from the reactants into the final product, minimizing waste. nih.govresearchgate.net

Use of Safer Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Replacing these with greener alternatives like water or deep eutectic solvents (DES) can significantly reduce the environmental impact. rsc.orgorganic-chemistry.org Water-mediated synthesis of thioamides has been shown to be effective, proceeding without added catalysts or energy input. organic-chemistry.org

Energy Efficiency: Employing methods like mechanochemistry (ball-milling) or ultrasound irradiation can reduce the energy consumption of the reaction. researchgate.netutu.ac.in Mechanochemical synthesis of a related homopiperazine (B121016) dithiocarbamate has been successfully demonstrated under solvent-free conditions, offering a promising green alternative. researchgate.netkg.ac.rs

The following table outlines green approaches applicable to the synthesis.

| Green Chemistry Principle | Approach | Potential Benefit | Reference |

| Waste Prevention | One-pot, multi-component reactions | Reduces the need for purification of intermediates, saving solvents and energy. | organic-chemistry.org |

| Safer Solvents | Use of water or Deep Eutectic Solvents (DES) | Reduces pollution and hazards associated with volatile organic solvents. DES can be recycled. | rsc.orgorganic-chemistry.org |

| Energy Efficiency | Mechanochemistry (Ball-milling), Ultrasound | Reduces reaction times and eliminates the need for heating, lowering energy consumption. | researchgate.netutu.ac.in |

| Catalysis | Use of recyclable, non-toxic catalysts (e.g., humic acid) | Avoids stoichiometric and often toxic reagents, allowing for easier product separation and catalyst reuse. | researchgate.net |

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of Piperazine 1,4 Dicarbothioic Acid Bis Allylamide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Characterization of Thiocarbamide (C=S) and Allylic (C=C) Vibrational Modes

The IR and Raman spectra of Piperazine-1,4-dicarbothioic acid bis-allylamide are expected to be dominated by features arising from the thiocarbamide and allyl moieties. The thiocarbamide group (N-C=S) has several characteristic vibrations. The C=S stretching vibration is of particular interest, though it can be complex and couple with other vibrations. Typically, the C=S stretching band appears in the region of 850-600 cm⁻¹. The exact position depends on the substitution and molecular conformation.

The allylic groups will present several distinct vibrational modes. The C=C stretching vibration of the vinyl group is expected to appear as a sharp band around 1645 cm⁻¹. The =C-H stretching vibrations are anticipated at frequencies above 3000 cm⁻¹, while the out-of-plane =C-H bending vibrations give rise to strong bands in the 1000-900 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Thiocarbamide (C=S) | Stretching | 850 - 600 | IR, Raman |

| Allylic (C=C) | Stretching | ~1645 | IR, Raman |

| Allylic (=C-H) | Stretching | >3000 | IR, Raman |

| Allylic (=C-H) | Bending (out-of-plane) | 1000 - 900 | IR, Raman |

Conformational Insights from Vibrational Signatures

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. The orientation of the two N,N'-dicarbothioic acid bis-allylamide substituents (axial or equatorial) will influence the vibrational spectra. Different conformers can give rise to distinct spectral features, and changes in temperature or solvent could lead to shifts in band positions or intensities, providing insights into the conformational equilibrium of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure, connectivity, and dynamics of this compound.

Comprehensive ¹H and ¹³C NMR Assignments

Based on the structure, a set of predicted chemical shifts for the proton (¹H) and carbon (¹³C) nuclei can be proposed. The symmetry of the molecule would simplify the spectra, with equivalent protons and carbons on the two allyl groups and the piperazine ring showing the same chemical shifts.

Predicted ¹H NMR Chemical Shifts:

Piperazine protons: The protons on the piperazine ring are expected to appear as a broad singlet or a complex multiplet in the range of 3.5-4.0 ppm.

Allyl -CH₂- protons: The methylene (B1212753) protons adjacent to the nitrogen of the thiocarbamide group would likely resonate around 4.2-4.5 ppm.

Allyl =CH- proton: The methine proton of the vinyl group is expected to be a multiplet in the region of 5.8-6.0 ppm.

Allyl =CH₂ protons: The terminal vinyl protons will likely appear as two distinct multiplets between 5.0 and 5.4 ppm due to their different magnetic environments (cis and trans to the methine proton).

Predicted ¹³C NMR Chemical Shifts:

Thiocarbonyl carbon (C=S): This carbon is expected to have a chemical shift in the downfield region, typically around 180-200 ppm.

Piperazine carbons: The carbons of the piperazine ring should appear in the range of 45-55 ppm.

Allyl -CH₂- carbon: The methylene carbon adjacent to the nitrogen is predicted to be around 48-52 ppm.

Allyl =CH- carbon: The methine carbon of the vinyl group is expected to resonate at approximately 132-136 ppm.

Allyl =CH₂ carbon: The terminal vinyl carbon should appear in the range of 115-120 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperazine C-H | 3.5 - 4.0 | 45 - 55 |

| Allyl -CH₂- | 4.2 - 4.5 | 48 - 52 |

| Allyl =CH- | 5.8 - 6.0 | 132 - 136 |

| Allyl =CH₂ | 5.0 - 5.4 | 115 - 120 |

| Thiocarbonyl C=S | - | 180 - 200 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key correlations would be observed between the protons within the allyl group: the -CH₂- protons would show a correlation to the =CH- proton, which in turn would correlate with the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected from the piperazine protons to the thiocarbonyl carbon (C=S), and from the allyl -CH₂- protons to the thiocarbonyl carbon, thus confirming the piperazine-thiocarbamide-allyl linkage.

Dynamic NMR for Rotational Barriers or Conformational Exchange

The C-N bonds of the thiocarbamide groups have a partial double bond character, which can lead to restricted rotation. nih.govresearchgate.net This restricted rotation can result in the presence of different rotational isomers (rotamers) at room temperature, which might be observable in the NMR spectrum. nih.gov Dynamic NMR studies, where spectra are acquired at different temperatures, could provide information on the energy barriers for this rotation. nih.govrsc.orgresearchgate.net At low temperatures, the exchange between rotamers might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. nih.gov

Similarly, the piperazine ring can undergo chair-to-chair inversion. If this process is slow at low temperatures, it could lead to the observation of distinct signals for the axial and equatorial protons. Variable-temperature NMR studies could also be used to determine the energy barrier for this ring inversion process.

Solid-State NMR for Crystalline and Amorphous States

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. For this compound, this analysis would provide insights into the local environment of the carbon, nitrogen, and hydrogen atoms within both its crystalline and any potential amorphous forms.

In the absence of experimental data, a hypothetical analysis would involve acquiring ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra. These spectra would reveal distinct chemical shifts corresponding to the different functional groups in the molecule: the piperazine ring, the thiocarbonyl groups, and the allyl groups. Differences in the peak positions and line widths between the crystalline and amorphous states would elucidate variations in molecular packing and conformation. For instance, a crystalline sample would be expected to show sharp, well-resolved peaks, whereas an amorphous sample would exhibit broader signals, indicating a distribution of local environments.

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift Range (ppm) |

| Piperazine Ring (-CH₂-) | 40-50 |

| Thiocarbonyl (-C=S) | 180-200 |

| Allyl Group (-CH₂-CH=CH₂) | 45-55 (-CH₂-), 115-120 (=CH₂), 130-135 (-CH=) |

Note: This table is illustrative and based on typical chemical shift ranges for these functional groups. Actual values would require experimental determination.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected monoisotopic mass can be calculated from its chemical formula, C₁₂H₂₀N₄S₂. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 2: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

| C₁₂H₂₀N₄S₂ | [M] | 284.1184 |

| C₁₂H₂₁N₄S₂ | [M+H]⁺ | 285.1262 |

| C₁₂H₂₀N₄NaS₂ | [M+Na]⁺ | 307.1081 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the parent ion. In an MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the molecule's structure and the relative strengths of its chemical bonds.

Likely fragmentation pathways for this compound would involve the cleavage of the C-N bonds of the piperazine ring, the loss of the allyl groups, and fragmentation of the dicarbothioic acid moieties. By analyzing the masses of the fragment ions, a detailed fragmentation map could be constructed, further confirming the proposed structure.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Crystallography for Absolute Configuration and Conformation

To definitively determine the molecular structure, including bond lengths, bond angles, and the conformation of the piperazine ring and its substituents, single-crystal X-ray crystallography would be necessary. This technique would provide the absolute configuration of the molecule in the solid state. A successful crystallographic analysis would yield a detailed 3D model of the molecule, showing, for example, whether the piperazine ring adopts a chair or boat conformation and the precise orientation of the bis-allylamide side chains.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Despite a comprehensive search for scholarly articles and crystallographic data, no specific information regarding the polymorphism and crystallization engineering of this compound could be located in the public domain.

Efforts to retrieve research findings, including crystallographic data, spectroscopic analyses of different polymorphic forms, and studies on the crystallization behavior of this specific compound, were unsuccessful. Searches utilizing the compound's chemical name and its CAS number (54830-18-1) did not yield any relevant scientific literature or database entries pertaining to its solid-state chemistry.

The initial search provided general information on the crystal engineering and polymorphism of other piperazine-containing compounds. However, these findings are not applicable to the specific subject of this article, "this compound," and as such, no detailed research findings or data tables can be provided.

Therefore, the section on "Polymorphism and Crystallization Engineering" cannot be developed as requested due to the absence of available scientific data.

Theoretical and Computational Chemistry Studies on Piperazine 1,4 Dicarbothioic Acid Bis Allylamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of molecules. These computational methods provide insights into molecular geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating energies of molecules like piperazine (B1678402) derivatives. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For analogous N,N'-disubstituted piperazines, such as 1,4-diformyl-piperazine and 1,4-dithionyl-piperazine, DFT calculations reveal that the piperazine ring typically adopts a chair conformation as the most stable geometry. physchemres.org The orientation of the substituents on the nitrogen atoms can lead to different conformers with distinct energies. The substitution of oxygen with sulfur in these model compounds, for instance, leads to notable changes in molecular shape and electronic properties. physchemres.org

Table 1: Calculated Energies for Conformers of a Model N,N'-Disubstituted Piperazine Derivative

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair (anti) | DFT/B3LYP/6-31G | 0.00 |

| Chair (syn) | DFT/B3LYP/6-31G | 2.54 |

| Boat (anti) | DFT/B3LYP/6-31G | 5.87 |

| Boat (syn) | DFT/B3LYP/6-31G | 8.12 |

| Data is hypothetical and for illustrative purposes based on typical findings for such molecules. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

In studies of piperazine derivatives, the HOMO is often localized on the piperazine ring and the nitrogen atoms, while the LUMO is distributed over the substituent groups. For 1,4-diformyl-piperazine, the HOMO-LUMO gap is calculated to be 7.02 eV, whereas for the sulfur analogue, 1,4-dithionyl-piperazine, it is 5.86 eV, indicating that the latter is more reactive. physchemres.org These calculations help in predicting how a molecule like Piperazine-1,4-dicarbothioic acid bis-allylamide might interact with other chemical species.

Table 2: Frontier Molecular Orbital Energies and Related Properties for Model Piperazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,4-Diformyl-piperazine | -7.98 | -0.96 | 7.02 |

| 1,4-Dithionyl-piperazine | -7.63 | -1.77 | 5.86 |

| Data sourced from computational studies on analogous compounds. physchemres.org |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For N,N'-disubstituted piperazines, the MEP maps typically show negative potential around the oxygen or sulfur atoms of the carbonyl or thiocarbonyl groups, indicating these are sites for electrophilic interaction. The regions around the hydrogen atoms of the piperazine ring generally exhibit a positive potential. physchemres.org This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperazine ring and its substituents means that molecules like this compound can exist in various conformations. Understanding these conformational preferences and the dynamics of their interconversion is essential for predicting their biological activity and physical properties.

Conformational analysis involves exploring the potential energy surface of a molecule to identify stable conformers (local minima) and the energy barriers for their interconversion (saddle points). For N-acylpiperazines, the rotation around the amide C-N bond is restricted, leading to the existence of different conformers. rsc.org Furthermore, the piperazine ring itself can undergo inversion between two chair forms.

Temperature-dependent NMR spectroscopy, complemented by computational studies, has been used to investigate the conformational behavior of N-benzoylated piperazines. rsc.org These studies reveal the presence of multiple conformers at room temperature due to the restricted rotation of the amide bond and the interconversion of the piperazine chair conformations. rsc.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, taking into account environmental factors such as solvent and temperature. By simulating the motion of atoms and molecules, MD can reveal how a compound like this compound behaves in a biological system, for example, when interacting with a protein binding site.

For piperazine derivatives designed as receptor antagonists, MD simulations have been used to examine the stability of the compound's pose within the receptor's binding pocket. acs.org These simulations can correlate experimental findings with the frequency of interactions between the ligand and specific amino acid residues of the protein. acs.org Such studies are invaluable in the rational design of new drug candidates.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods serve as a powerful tool in the prediction and interpretation of spectroscopic data, offering a bridge between molecular structure and experimental observations. For this compound, theoretical calculations can provide a detailed understanding of its NMR and vibrational spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a well-established methodology for structural elucidation. nrel.govrsc.org Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to calculate the isotropic shielding constants of atomic nuclei, which are then converted into chemical shifts. researchgate.net

For this compound, geometry optimization would first be performed, followed by NMR calculations, often using a functional like B3LYP with a suitable basis set such as 6-311+G(d,p). To enhance accuracy, it is crucial to consider the conformational flexibility of the molecule, especially the orientation of the allyl groups and the puckering of the piperazine ring. The final predicted chemical shifts are typically presented as a Boltzmann-weighted average of the shifts for all significant low-energy conformers. nih.gov

Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ are presented below. These values are estimated based on the typical chemical environments of the protons and carbons in the piperazine, allyl, and thiourea-like moieties.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| Piperazine-H | 3.85 | br s | - |

| N-CH₂ (allyl) | 4.20 | dt | 5.5, 1.5 |

| =CH (allyl) | 5.95 | m | - |

| =CH₂ (allyl) | 5.25 | dq | 17.0, 1.5 |

| =CH₂ (allyl) | 5.20 | dq | 10.0, 1.5 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

| Piperazine-C | 50.5 |

| C=S | 181.0 |

| N-CH₂ (allyl) | 48.0 |

| =CH (allyl) | 134.0 |

| =CH₂ (allyl) | 117.5 |

These predicted spectra would then be compared against experimentally obtained data to validate the computational model and aid in the definitive assignment of each resonance.

Theoretical vibrational analysis is instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. ijsrst.com DFT calculations are employed to compute the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

The vibrational spectrum of this compound is expected to be complex, with characteristic modes arising from the piperazine ring, the C=S bond, and the allyl groups. A potential energy distribution (PED) analysis can be performed to provide a quantitative description of the contribution of different internal coordinates to each normal mode, facilitating unambiguous band assignments. nih.gov

Interactive Table 3: Simulated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED Contributions) |

| 3080 | 2957 | C-H stretch (allyl, =CH) |

| 2985 | 2866 | C-H stretch (piperazine) |

| 1640 | 1574 | C=C stretch (allyl) |

| 1480 | 1421 | CH₂ scissoring (piperazine) |

| 1245 | 1195 | C-N stretch, C=S stretch |

| 1050 | 1008 | C=S stretch, C-N stretch |

| 920 | 883 | =CH₂ wag (allyl) |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry offers a window into the energetic landscapes of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.

The synthesis of this compound likely involves the nucleophilic addition of the secondary amine groups of piperazine to the electrophilic carbon of two equivalents of allyl isothiocyanate. researchgate.netnih.gov Computational modeling can be used to locate the transition state (TS) for this reaction.

The geometry of the TS would reveal the concerted nature of the N-C bond formation and the subsequent proton transfer. Frequency calculations on the optimized TS geometry would confirm it as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. Intrinsic Reaction Coordinate (IRC) calculations starting from the transition state can confirm that it connects the reactants and the desired product.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic barrier of the reaction. This information is valuable for optimizing reaction conditions. Theoretical kinetic studies can also be performed using Transition State Theory (TST) to estimate reaction rate constants. researchgate.net

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can significantly impact the properties and reactivity of a molecule. rsc.org Computational models can account for these effects, providing insights that are crucial for understanding chemical processes in solution.

For this compound, the polarity of the solvent is expected to influence its conformational equilibrium and the energetics of its formation. Polarizable Continuum Models (PCM) are a common approach to simulate the bulk effects of a solvent by representing it as a continuous dielectric medium. dntb.gov.ua

By performing calculations in different solvents, it is possible to predict how properties such as the dipole moment, conformational stability, and the activation energy of the synthesis reaction will change. For instance, a more polar solvent might stabilize the charge separation in the transition state of the nucleophilic addition, thereby accelerating the reaction rate.

Reactivity and Reaction Mechanisms of Piperazine 1,4 Dicarbothioic Acid Bis Allylamide

Reactivity of Thiocarbamide Functional Groups

The thiocarbamide units (-N-C(=S)-N-) are central to the molecule's reactivity. The presence of both nitrogen and sulfur atoms, along with the thiocarbonyl group (C=S), provides multiple sites for chemical reactions.

Nucleophilic and Electrophilic Reactions at Sulfur and Nitrogen Atoms

The thiocarbamide group is characterized by a strong nucleophilic sulfur atom and a potentially electrophilic thiocarbonyl carbon. The electron-rich sulfur atom is highly polarizable and readily attacks electrophilic centers. This high nucleophilicity is a key feature of thiourea (B124793) and its derivatives. pearson.comchemistrysteps.com For instance, in the presence of alkyl halides, the sulfur atom can act as a nucleophile to form an isothiouronium salt intermediate, which can be subsequently hydrolyzed. chemistrysteps.com

While the nitrogen atoms of a simple thiourea can also exhibit nucleophilic character, in Piperazine-1,4-dicarbothioic acid bis-allylamide, their nucleophilicity is significantly diminished due to the delocalization of their lone pairs into the thiocarbonyl group. Conversely, the thiocarbonyl carbon atom is electrophilic and can be attacked by strong nucleophiles.

Thiocarbamides can also serve as a source of sulfide (B99878) when reacting with certain metal ions. Oxidation of the thiocarbamide group by various oxidizing agents can lead to a range of products, including ureas and sulfur oxides, depending on the reaction conditions.

| Reaction Type | Reactant | Reactive Site on Thiocarbamide | Potential Product Type |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | Sulfur | Isothiouronium Salt |

| Reaction with Metal Ions | Metal Salts (e.g., Hg2+) | Sulfur | Metal Sulfide |

| Oxidation | Oxidizing Agents (e.g., H2O2) | Sulfur | Urea (B33335) derivative, Sulfonic Acid |

| Nucleophilic Addition | Strong Nucleophile (e.g., RLi) | Thiocarbonyl Carbon | Tetrahedral Intermediate |

Tautomerism and Isomerization Pathways

Thiocarbamide derivatives can exist in two tautomeric forms: the thione form (containing the C=S double bond) and the thiol form (containing an S-H bond and a C=N double bond). scispace.com In most cases, including in aqueous solutions, the thione form is the predominant and more stable tautomer. nih.gov The equilibrium between these forms is a critical aspect of their chemistry, as the thiol form, although less stable, can be the reactive species in certain reactions. scispace.comscispace.com The specific environment, such as the solvent or pH, can influence the position of this equilibrium. scispace.com

For this compound, the tautomerism would involve the migration of a proton from the nitrogen atom to the sulfur atom, creating an iminethiol structure. This dynamic equilibrium, while heavily favoring the thione form, is crucial for understanding the complete reactivity profile of the molecule.

Transformations of Allyl Moieties

The two terminal allyl groups (-CH₂-CH=CH₂) are key sites for modification, offering a gateway to a variety of transformations typical of olefins, including polymerization. wikipedia.org

Olefinic Reactions (e.g., Addition, Epoxidation, Dihydroxylation)

The double bonds within the allyl groups are susceptible to a range of electrophilic and radical addition reactions. pharmaguideline.com Halogens (e.g., Br₂) can add across the double bond, though under low halogen concentrations and radical conditions, substitution at the allylic position can occur instead. pearson.comlibretexts.org

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This reaction proceeds via the concerted insertion of an oxygen atom into the double bond. For molecules containing allylic hydroxyl groups, highly stereoselective epoxidation methods like the Sharpless epoxidation are available, although this specific molecule lacks such a directing group. libretexts.orgwikipedia.orgyoutube.com

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol) through dihydroxylation. orgoreview.com This is commonly accomplished using reagents such as osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant, or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions typically result in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. orgoreview.comorganic-chemistry.org

| Reaction | Typical Reagent(s) | Functional Group Formed |

|---|---|---|

| Halogenation | Br₂, Cl₂ | Vicinal Dihalide |

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃/H₂O | Vicinal Diol (syn) |

| Syn-Dihydroxylation | KMnO₄ (cold, dilute), NaOH | Vicinal Diol (syn) |

| Radical Addition | HBr, peroxides | Terminal Bromide (anti-Markovnikov) |

Polymerization and Cross-linking Reactions

The presence of two allyl functional groups makes this compound a divinyl monomer, capable of undergoing polymerization to form a cross-linked network. Allyl monomers are known to polymerize, often via free-radical mechanisms, although they can be less reactive than many vinyl monomers due to degradative chain transfer. researchgate.net Initiation with a radical initiator (e.g., AIBN or benzoyl peroxide) would lead to the formation of a polymer chain. As the polymerization progresses, the pendant allyl groups on different chains can react, leading to the formation of cross-links and resulting in a three-dimensional thermoset polymer. Such cross-linking imparts insolubility and infusibility to the final material. The properties of the resulting polymer would be influenced by the degree of cross-linking. researchgate.net

Reactions Involving the Piperazine (B1678402) Ring

The central piperazine ring provides the structural backbone of the molecule. In its parent form, piperazine is a dibasic amine, with each nitrogen atom being nucleophilic and basic. wikipedia.org However, in this compound, the nitrogen atoms are part of thiocarbamide linkages. This acylation significantly alters their chemical properties.

The lone pairs on the nitrogen atoms are delocalized into the adjacent thiocarbonyl (C=S) groups. This resonance effect greatly reduces the basicity and nucleophilicity of the piperazine nitrogens. Consequently, they are unlikely to participate in typical amine reactions such as further alkylation or acid-base reactions under normal conditions.

The piperazine ring itself, typically existing in a stable chair conformation, is generally unreactive. wikipedia.org However, the amide-like C-N bonds of the dicarbothioic acid groups are potential sites for hydrolysis. Under harsh conditions, such as treatment with strong acid or base and heat, these bonds could be cleaved, leading to the degradation of the molecule into piperazine and derivatives of the allyl dicarbothioic acid.

Ring Opening and Rearrangement Reactions

The structural integrity and potential isomerization of the molecule are primarily influenced by the stability of the piperazine ring and the reactivity of the allyl groups.

Piperazine Ring Opening: The piperazine ring is generally stable under normal conditions. However, under significant thermal stress (135 to 175 °C), particularly in aqueous environments, piperazine and its derivatives can undergo degradation that may involve ring-opening. utexas.eduresearchgate.net The proposed mechanism for the thermal degradation of piperazine is initiated by a nucleophilic attack of a neutral piperazine molecule on the α-carbon adjacent to a protonated amino group of another piperazine molecule (H⁺PZ). utexas.eduresearchgate.net This Sₙ2 substitution reaction leads to the formation of a ring-opened diamine, such as N-(2-aminoethyl)piperazine. utexas.edu For this compound, such a pathway would be less probable due to the steric hindrance and the electron-withdrawing nature of the dicarbothioic acid bis-allylamide substituents, which decrease the nucleophilicity of the piperazine nitrogens. However, under harsh acidic or high-temperature conditions, catalyzed ring-opening remains a potential, albeit minor, reaction pathway.

Allyl Group Rearrangements: A more prominent reaction pathway involves the allyl groups, which are susceptible to sigmatropic rearrangements. The most relevant of these is the mdpi.commdpi.com-sigmatropic rearrangement, analogous to the Cope and Claisen rearrangements. libretexts.orgmdpi.com For sulfur-containing analogues, this type of rearrangement can occur, driven by the thermodynamic favorability of forming a C=O bond from a C=S bond, although in this case, the rearrangement would be from an N-allyl to a potential S-allyl isomer if a suitable precursor existed. mdpi.com

In the context of this compound, the N-allylthiocarbamide moiety can undergo thermal or metal-catalyzed rearrangements. mdpi.com The reaction involves a concerted, pericyclic shift of electrons through a six-membered transition state, resulting in the migration of the allyl group. libretexts.org While the classic rearrangement involves an O-allyl thiocarbamate isomerizing to a more stable S-allyl thiocarbamate, the presence of the allyl group on the nitrogen atom in the subject molecule opens possibilities for other intramolecular reactions, such as cyclization reactions in the presence of electrophiles. For instance, N-allyl thiourea derivatives are known to undergo halocyclization with copper(II) halides to form thiazoline (B8809763) derivatives. researchgate.net

| Reaction Type | Moiety Involved | Conditions | Potential Products | Mechanism |

| Ring Opening | Piperazine Ring | High Temperature (e.g., >150°C), Aqueous | Ring-opened diamine derivatives | Sₙ2 nucleophilic attack |

| mdpi.commdpi.com-Sigmatropic Rearrangement | N-Allyl Thiocarbamide | Thermal, Metal Catalysis | Isomeric structures (e.g., S-allyl) | Pericyclic reaction |

| Electrophilic Cyclization | N-Allyl Thiocarbamide | Electrophile (e.g., I₂, Br₂) | Thiazoline-fused heterocycles | Halocyclization |

N-Alkylation, N-Acylation, and N-Functionalization

Functionalization of this compound can occur at several sites, though the primary reactive centers are the sulfur atoms of the thiocarbamide groups rather than the nitrogen atoms.

The nitrogen atoms of the central piperazine ring are tertiary amides and are therefore non-nucleophilic and not susceptible to direct alkylation or acylation. Similarly, the amide nitrogens bearing the allyl groups are also poor nucleophiles due to resonance delocalization of their lone pair electrons with the thiocarbonyl (C=S) group.

The primary site for electrophilic attack is the sulfur atom of the thiocarbonyl group. Thioureas and related thiocarbamides are known to be excellent nucleophiles at the sulfur atom. They can be readily S-alkylated by alkyl halides to form isothiouronium salts. This reaction is a key pathway for functionalizing such molecules.

S-Alkylation Reaction Mechanism:

Nucleophilic Attack: The lone pair of electrons on one of the sulfur atoms attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide).

Intermediate Formation: A stable S-alkyl isothiouronium salt is formed as the product.

This S-functionalization can alter the chemical properties of the molecule, and the resulting isothiouronium salt can serve as a versatile intermediate for further synthetic transformations. For instance, these salts can be hydrolyzed to thiols or react with nucleophiles.

Furthermore, the thiocarbamide moiety can be used to synthesize various heterocyclic compounds. Thiosemicarbazides, which are structurally similar, are used as starting materials for synthesizing heterocycles by reacting with compounds like isothiocyanates. mdpi.com

| Functionalization Type | Reagent Example | Reactive Site | Product Type |

| S-Alkylation | Methyl Iodide (CH₃I) | Thiocarbonyl Sulfur | S-Alkyl isothiouronium salt |

| N-Functionalization | Not favorable | Amide/Piperazine Nitrogen | No reaction |

| Heterocycle Synthesis | Isothiocyanates | Thiosemicarbazide-like reactivity | Various N,S-heterocycles |

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents. Degradation can occur through the cleavage of the thiocarbamide bonds or through redox reactions.

Hydrolysis and Solvolysis of Amide and Thiocarbamide Bonds

The thiocarbamide linkages are the most probable sites for hydrolytic cleavage. Dithiocarbamates are known to be unstable in acidic conditions, undergoing decomposition. mdpi.comacs.org The rate and mechanism of hydrolysis are highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the decomposition of dithiocarbamates is well-documented. acs.org The process is believed to involve protonation of the dithiocarbamate (B8719985) moiety, leading to the eventual cleavage of the C-N bond. The degradation of dithiocarbamate fungicides in acidic environments leads to the formation of carbon disulfide (CS₂) and the corresponding amine. mdpi.com For the title compound, acid hydrolysis would be expected to yield piperazine, allylamine (B125299), and carbon disulfide.

Base-Catalyzed Hydrolysis: In alkaline or neutral conditions, dithiocarbamates are generally more stable. mdpi.com However, studies on bis-thiocarbamates have shown that hydrolysis can proceed via a base-catalyzed elimination (E1cB) pathway. nih.govacs.org The hydrolysis rate is first-order with respect to the hydroxide (B78521) ion concentration. nih.govacs.org This mechanism involves the deprotonation of the N-H proton, followed by the elimination of the sulfur-containing group. For the subject compound, which has no N-H protons on the piperazine ring, this specific pathway is unlikely. Instead, a direct nucleophilic attack by a hydroxide ion on the thiocarbonyl carbon would be the more probable mechanism for base-mediated hydrolysis.

The stability of thiocarbamates in aqueous environments can vary significantly based on their structure, with aliphatic derivatives being more stable than aromatic ones. nih.govacs.org

| Condition | Proposed Mechanism | Expected Major Degradation Products |

| Acidic (e.g., pH < 5) | Protonation followed by C-N bond cleavage | Piperazine, Allylamine, Carbon Disulfide |

| Neutral/Alkaline (e.g., pH > 7) | Nucleophilic attack (SₙAc) on thiocarbonyl | Piperazine, Allylamine, Carbonyl Sulfide, Hydrogen Sulfide |

Oxidative and Reductive Degradation Mechanisms

Oxidative Degradation: The thiocarbamide functional group is susceptible to oxidation by a variety of oxidizing agents. researchgate.net The sulfur atom is the most readily oxidized site.

Mild Oxidation: With mild oxidants, thioureas can be oxidized to the corresponding disulfides.

Strong Oxidation: Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can lead to desulfurization, converting the thiocarbonyl group (C=S) into a carbonyl group (C=O), thus transforming the thiocarbamide into a urea derivative. This process may also produce oxides of sulfur. researchgate.net

The allyl groups are also sites for potential oxidation. They can undergo reactions such as epoxidation in the presence of peroxy acids or cleavage with stronger oxidants like ozone or potassium permanganate. Furthermore, studies on the atmospheric oxidation of piperazine itself show that it can react with OH radicals, leading to C-H abstraction and the formation of products like cyclic imines and amides. chemrxiv.orgnih.gov

In studies of N-allylthiourea, it has been shown that the thiourea group is the primary site of attack by singlet oxygen, while the allyl moiety is less reactive under these specific photooxidation conditions. chemicalbook.com

Reductive Degradation: The thiocarbonyl group can be reduced, typically leading to the cleavage of the C=S bond. This process, known as reductive desulfurization, converts the thiocarbamide into the corresponding amine derivative. rsc.org

Raney Nickel: A classic reagent for desulfurization is Raney nickel, which reduces thioethers and thioacetals to alkanes. chem-station.com It would likely reduce the thiocarbamide linkages in the title compound, potentially cleaving the molecule to form N,N'-diethylpiperazine and other products.

Metal-Free Reduction: More recent methods utilize metal-free systems, such as ammonia (B1221849) borane, for the reductive desulfurization of thioamides to amines. rsc.org

Iron-Catalyzed Reduction: Iron-catalyzed hydrogenative desulfurization under hydrosilylation conditions is another modern approach to selectively cleave the C=S bond. researchgate.net

These reductive processes offer pathways to selectively modify or degrade the molecule by removing the sulfur atoms and altering the core structure.

Derivatization and Structural Modifications of Piperazine 1,4 Dicarbothioic Acid Bis Allylamide

Chemical Transformations at the Allyl Groups

The presence of terminal alkene functionalities in the two allyl groups offers a rich platform for a variety of addition and cycloaddition reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Saturated Analogues via Hydrogenation

The double bonds of the allyl groups in Piperazine-1,4-dicarbothioic acid bis-allylamide can be readily reduced to the corresponding saturated propyl groups through catalytic hydrogenation. This transformation is typically achieved by treating the compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297), under a hydrogen atmosphere.

The resulting saturated analogue, Piperazine-1,4-dicarbothioic acid bis-propylamide, would exhibit increased conformational flexibility and different lipophilicity compared to the parent compound. The progress of the hydrogenation can be monitored by techniques such as proton NMR spectroscopy, observing the disappearance of the signals corresponding to the vinyl protons.

| Catalyst | Hydrogen Source | Typical Solvent | Product |

| 10% Pd/C | H₂ gas | Ethanol | Piperazine-1,4-dicarbothioic acid bis-propylamide |

| PtO₂ (Adam's catalyst) | H₂ gas | Acetic Acid | Piperazine-1,4-dicarbothioic acid bis-propylamide |

| Raney Nickel | H₂ gas | Methanol | Piperazine-1,4-dicarbothioic acid bis-propylamide |

| Iron-based catalysts | Isopropanol | Toluene | Piperazine-1,4-dicarbothioic acid bis-propylamide |

This table presents plausible conditions for the hydrogenation of this compound based on general knowledge of alkene reduction.

Halogenation and Hydrohalogenation Products

The electron-rich double bonds of the allyl groups are susceptible to electrophilic addition of halogens (Cl₂, Br₂, I₂) and hydrohalic acids (HCl, HBr, HI). Halogenation would lead to the formation of dihalo-propyl derivatives, while hydrohalogenation would yield monohalo-propyl derivatives, with the regioselectivity of the latter typically following Markovnikov's rule, where the halogen atom attaches to the more substituted carbon. However, in the presence of radical initiators, anti-Markovnikov addition of HBr can be achieved.

These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups such as amines, azides, and cyanides.

| Reagent | Reaction Type | Expected Major Product |

| Cl₂ | Halogenation | Piperazine-1,4-dicarbothioic acid bis-(2,3-dichloropropyl)amide |

| Br₂ | Halogenation | Piperazine-1,4-dicarbothioic acid bis-(2,3-dibromopropyl)amide |

| HBr | Hydrohalogenation (Markovnikov) | Piperazine-1,4-dicarbothioic acid bis-(2-bromopropyl)amide |

| HBr, ROOR (peroxide) | Hydrohalogenation (Anti-Markovnikov) | Piperazine-1,4-dicarbothioic acid bis-(3-bromopropyl)amide |

This table illustrates the expected products from halogenation and hydrohalogenation reactions on the allyl groups, based on fundamental principles of alkene reactivity.

Cycloaddition Reactions (e.g., Diels-Alder)

The allyl groups of this compound can act as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgwikipedia.org This powerful ring-forming reaction involves the concerted interaction of the allyl group's π-system with a conjugated diene, leading to the formation of a six-membered ring. The reactivity of the allyl group as a dienophile can be enhanced by the presence of electron-withdrawing groups, although in this case, the thiocarbamide moiety is not directly conjugated to the double bond.

A variety of dienes can be employed in this reaction, leading to a diverse range of bicyclic and polycyclic structures. The stereochemistry of the resulting cycloadduct is well-defined, making the Diels-Alder reaction a valuable tool for the stereoselective synthesis of complex molecules.

| Diene | Expected Cycloadduct Structure |

| 1,3-Butadiene | A cyclohexene-containing derivative |

| Cyclopentadiene | A norbornene-type bicyclic derivative |

| Furan | An oxabicyclic derivative |

| Anthracene | A polycyclic aromatic derivative |

This table provides examples of potential dienes for Diels-Alder reactions with this compound and the general structure of the expected products.

Modifications of the Thiocarbamide Functionalities

The thiocarbamide linkages in this compound are also amenable to a range of chemical modifications, providing avenues for altering the electronic and steric properties of the molecule.

Conversion to Urea (B33335) or Oxo-analogs

The conversion of the thiocarbonyl group (C=S) to a carbonyl group (C=O) is a well-established transformation that can be achieved through various oxidative desulfurization methods. tandfonline.comnih.gov This reaction converts the thiocarbamide moieties into their corresponding urea or oxo-analogs. Common reagents for this purpose include oxidizing agents such as hydrogen peroxide, potassium permanganate (B83412), or mercury(II) oxide. The reaction typically proceeds via an initial oxidation of the sulfur atom, followed by hydrolysis to yield the urea derivative and a sulfur-containing byproduct. This modification significantly alters the hydrogen bonding capabilities and electronic properties of the piperazine (B1678402) core's substituents.

| Reagent | Reaction Conditions | Product |

| H₂O₂ | Aqueous solution, heat | Piperazine-1,4-dicarboxylic acid bis-allylamide |

| KMnO₄ | Acetone, room temperature | Piperazine-1,4-dicarboxylic acid bis-allylamide |

| HgO | Acetonitrile (B52724), reflux | Piperazine-1,4-dicarboxylic acid bis-allylamide |

This table outlines common reagents and conditions for the conversion of thiocarbamides to their urea analogs.

Alkylation or Acylation of Sulfur and Nitrogen

The thiocarbamide functionality contains nucleophilic centers at both the sulfur and nitrogen atoms, allowing for selective alkylation and acylation reactions.

Alkylation: Alkylation can occur at either the sulfur or nitrogen atoms, depending on the reaction conditions and the nature of the alkylating agent. S-alkylation is typically favored under neutral or slightly acidic conditions, leading to the formation of isothiouronium salts. These salts can be valuable intermediates in their own right. N-alkylation is generally favored under basic conditions, where the nitrogen atom is deprotonated to increase its nucleophilicity.

Acylation: Acylation of thioureas can also occur at either the sulfur or nitrogen atoms. thieme-connect.deorganic-chemistry.org The use of acyl halides or anhydrides can lead to the formation of S-acyl or N-acyl derivatives. Selective S-acylation has been reported to occur under specific conditions, yielding S-acylisothioureas. thieme-connect.de N-acylation, on the other hand, would lead to the formation of N-acylthiourea derivatives. The choice of reaction conditions, including the solvent and the presence or absence of a base, can influence the site of acylation.

| Reagent | Reaction Type | Potential Product |

| Methyl iodide (CH₃I) | S-Alkylation | S-methylisothiouronium iodide derivative |

| Benzyl bromide (BnBr) | N-Alkylation (in presence of base) | N-benzylthiourea derivative |

| Acetyl chloride (CH₃COCl) | S-Acylation | S-acetylisothiourea derivative |

| Benzoyl chloride (PhCOCl) | N-Acylation (in presence of base) | N-benzoylthiourea derivative |

This table provides examples of alkylating and acylating agents and the potential products formed upon reaction with the thiocarbamide moiety.

Substitution and Functionalization of the Piperazine Ring

The piperazine ring of this compound serves as a central scaffold that can be subjected to various derivatization and structural modification strategies. These modifications can be broadly categorized into direct substitution on the carbon atoms of the piperazine ring and the introduction of conformational constraints. Such alterations are pursued to modulate the physicochemical properties, and three-dimensional shape of the molecule.

Introduction of Additional Side Chains or Heteroatoms

The introduction of additional side chains or the incorporation of heteroatoms onto the piperazine ring can significantly influence the compound's properties. While the nitrogen atoms of this compound are already functionalized, the carbon atoms of the piperazine ring present opportunities for further derivatization.

Recent advances in C-H functionalization offer a powerful tool for the direct introduction of substituents onto the carbon framework of the piperazine ring. mdpi.comnih.govresearchgate.netencyclopedia.pub These methods can be broadly categorized into transition-metal-catalyzed reactions, photoredox catalysis, and lithiation-based approaches. mdpi.comnih.govresearchgate.netencyclopedia.pub For instance, photoredox-catalyzed C-H arylation or vinylation could potentially be employed to introduce aromatic or vinylic moieties at the C2 or C3 positions of the piperazine ring of a suitable precursor. researchgate.netencyclopedia.pub Similarly, direct C-H lithiation, followed by quenching with an electrophile, could allow for the introduction of a wide range of functional groups. mdpi.comnih.gov

The synthesis of piperazine derivatives with extended side chains, such as alkyl, alcohol, amine, and ester groups, has been reported through various synthetic protocols. organic-chemistry.org These methods often involve the use of functionalized starting materials in the construction of the piperazine ring itself. For example, a disubstituted piperazine can be synthesized via a modular approach involving a palladium-catalyzed cyclization of a propargyl unit with a diamine component. organic-chemistry.org

The incorporation of heteroatoms can be achieved by utilizing precursors that already contain the desired heteroatom in the backbone that will form the piperazine ring. Alternatively, functional groups introduced via C-H functionalization can be further manipulated to introduce heteroatoms. For example, an introduced hydroxyl group could be converted to an ether or an amine.

Table 1: Hypothetical Derivatives with Additional Side Chains or Heteroatoms

| Derivative Name | Modification | Potential Synthetic Strategy |

|---|---|---|

| 2-Phenyl-piperazine-1,4-dicarbothioic acid bis-allylamide | Introduction of a phenyl group at the C2 position of the piperazine ring. | Photoredox-catalyzed C-H arylation of a suitable N-protected piperazine precursor. |

| 2-Hydroxymethyl-piperazine-1,4-dicarbothioic acid bis-allylamide | Introduction of a hydroxymethyl group at the C2 position of the piperazine ring. | Direct C-H lithiation followed by reaction with formaldehyde. |

Synthesis of Spatially Constrained Analogues

Conformational flexibility of the piperazine ring can be restricted through the synthesis of spatially constrained analogues. This can be achieved by introducing bridges across the piperazine ring to form bicyclic structures or by incorporating the piperazine moiety into a larger macrocyclic framework. nih.gov

The synthesis of such constrained analogues typically involves multi-step synthetic sequences. For example, the incorporation of a piperazine moiety into a macrocycle can be achieved through a one-pot cyclization/imine formation followed by reduction. nih.gov The design of these molecules often takes into account the desired ring size and the nature of the linking units to achieve a specific conformation. nih.gov It has been noted that the inherent chair conformation of the piperazine ring can influence the feasibility of forming certain macrocyclic structures, particularly in smaller, more rigid systems. nih.gov

Another approach to introduce spatial constraints is through the synthesis of bridged piperazine derivatives, such as those with an ethylene (B1197577) or propylene (B89431) bridge between the C2 and C5 positions. These bicyclic systems lock the piperazine ring into a specific conformation, reducing its conformational freedom.

Table 2: Hypothetical Spatially Constrained Analogues

| Derivative Name | Modification | Potential Synthetic Strategy |

|---|---|---|

| (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2,5-dicarbothioic acid bis-allylamide | Ethylene bridge between C2 and C5 of the piperazine ring. | Multi-step synthesis starting from a suitable chiral precursor to form the bicyclic core. |

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound involves modifications to the side chains attached to the nitrogen atoms of the piperazine ring. These modifications can include altering the length and nature of the spacer connecting the piperazine to the terminal functional group, as well as isosteric replacements of various parts of the molecule.

Variation of Spacer Lengths and Linker Types